4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine
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Overview
Description
4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . The deprotection of these piperazines is then achieved using reagents like PhSH (thiophenol), followed by selective intramolecular cyclization to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial and can be achieved through techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various alkylated or acylated derivatives.
Scientific Research Applications
4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine involves its interaction with specific molecular targets. The piperazine ring can act as a ligand, binding to receptors or enzymes and modulating their activity. The sulfonyl group may enhance the compound’s solubility and stability, while the pyrimidine ring can participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- N-{(2Z)-4-[4-(3-chlorophenyl)piperazin-1-yl]but-2-enyl}-1,8-naphthalimide .
Uniqueness
4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine is unique due to its combination of a piperazine ring, a sulfonyl group, and a pyrimidine ring. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications. Additionally, the presence of the sulfonyl group can enhance the compound’s stability and solubility, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-phenoxypyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3S/c1-16-23-20(15-21(24-16)29-18-7-3-2-4-8-18)25-10-12-26(13-11-25)30(27,28)19-9-5-6-17(22)14-19/h2-9,14-15H,10-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWFYJFIEKPSDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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